N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzoyl group attached to a hydroxyphenyl ring, which is further connected to an acetamide group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Coupling with 3-hydroxyphenylamine: The 4-chlorobenzoyl chloride is then reacted with 3-hydroxyphenylamine (resorcinol) in the presence of a base such as triethylamine to form the corresponding amide.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a corresponding alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: 4-(4-chlorobenzoyl)-3-hydroxybenzoic acid.
Reduction: 4-(4-chlorobenzyl)-3-hydroxyphenylamine.
Substitution: Various substituted chlorobenzoyl compounds.
Scientific Research Applications
N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of chlorobenzoyl derivatives with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can bind to receptors or enzymes, modulating their activity. The hydroxy group enhances the compound's solubility and reactivity, while the acetamide group contributes to its stability and bioavailability.
Comparison with Similar Compounds
N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide is unique due to its specific structural features. Similar compounds include:
4-(4-chlorobenzoyl)benzoic acid: Lacks the hydroxy and acetamide groups.
3-hydroxy-N-phenylacetamide: Lacks the chlorobenzoyl group.
4-chlorobenzoyl chloride: Lacks the hydroxy and acetamide groups.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9(18)17-12-6-7-13(14(19)8-12)15(20)10-2-4-11(16)5-3-10/h2-8,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLRLRCLRWZWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.